4-(Tetradecyloxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tetradecoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOBCDDAOOSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157450 | |
| Record name | p-(n-Tetradecyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-40-3 | |
| Record name | p-(n-Tetradecyloxy)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(n-Tetradecyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Tetradecyloxy Phenol and Its Derivatives
Established Synthetic Pathways to 4-(Tetradecyloxy)phenol
The synthesis of this compound, a mono-substituted hydroquinone (B1673460) ether, is primarily achieved through direct alkylation of hydroquinone. Alternative methods, while less common for this specific compound, include the hydrolysis of a corresponding diazonium salt.
The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, hydroquinone is mono-alkylated using a long-chain alkyl halide.
The reaction begins with the deprotonation of one of the hydroxyl groups of hydroquinone using a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromotetradecane, displacing the bromide ion and forming the ether linkage.
Controlling the stoichiometry of the reactants is crucial to favor the formation of the mono-alkylated product, this compound, and minimize the production of the di-alkylated byproduct, 1,4-bis(tetradecyloxy)benzene. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) under reflux conditions to ensure completion.
Table 1: Representative Alkylation Synthesis of this compound
Reactant 1 Reactant 2 Base Solvent Condition Product Hydroquinone 1-Bromotetradecane Potassium Carbonate (K₂CO₃) Acetone Reflux This compound
An alternative, albeit more indirect, route to this compound involves the hydrolysis of a diazonium salt. This multi-step process begins with a precursor molecule, 4-(tetradecyloxy)aniline (B1194266).
The synthesis proceeds via the diazotization of 4-(tetradecyloxy)aniline. researchgate.net This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This reaction converts the primary amino group into a diazonium salt group (-N₂⁺).
The resulting diazonium salt is typically unstable and is immediately subjected to hydrolysis. researchgate.net By heating the aqueous solution, the diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming the final this compound product. This method is a standard way to introduce a hydroxyl group onto an aromatic ring where an amino group is already present. google.com
Table 2: Diazotization-Hydrolysis Synthesis of this compound
Starting Material Reagents Intermediate Reaction Product 4-(Tetradecyloxy)aniline 1. NaNO₂, H₂SO₄ (0-5°C)
2. H₂O, Heat 4-(Tetradecyloxy)benzenediazonium salt Diazotization followed by Hydrolysis This compound
Synthesis of Chemically Modified this compound Derivatives
The functional groups of this compound serve as a scaffold for the synthesis of a variety of more complex derivatives, including esters, azomethines, azo compounds, and thioureas.
The synthesis of ester derivatives such as 4-formylphenyl 4-(tetradecyloxy)benzoate requires a multi-step approach. The first stage involves the preparation of 4-(tetradecyloxy)benzoic acid. This can be accomplished by alkylating an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719), with 1-bromotetradecane, followed by the hydrolysis of the resulting ethyl ester to yield the carboxylic acid. nih.gov The second stage is the esterification of 4-(tetradecyloxy)benzoic acid with 4-hydroxybenzaldehyde (B117250). This reaction, often referred to as Steglich esterification, is commonly facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). tubitak.gov.trThe reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. DCC activates the carboxylic acid, allowing the hydroxyl group of 4-hydroxybenzaldehyde to form the ester linkage.
Table 3: Synthesis of 4-Formylphenyl 4-(tetradecyloxy)benzoate
Step Reactants Reagents/Catalyst Solvent Product 1 Ethyl 4-hydroxybenzoate + 1-Bromotetradecane K₂CO₃ 2-Butanone Ethyl 4-(tetradecyloxy)benzoate 2 Ethyl 4-(tetradecyloxy)benzoate NaOH (aq), Ethanol (B145695) Ethanol/Water 4-(Tetradecyloxy)benzoic acid 3 4-(Tetradecyloxy)benzoic acid + 4-Hydroxybenzaldehyde DCC, DMAP Dichloromethane 4-Formylphenyl 4-(tetradecyloxy)benzoate
Azomethine Derivatives: Azomethines, or Schiff bases, are characterized by a carbon-nitrogen double bond (-C=N-). Their synthesis involves the condensation of a primary amine with an aldehyde or ketone. orientjchem.orgTo synthesize an azomethine derivative of this compound, a precursor containing either an amino or an aldehyde functional group is required. For instance, 4-(tetradecyloxy)aniline can be reacted with a substituted benzaldehyde. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the stable imine product. nih.govThese reactions are often carried out in solvents like ethanol or methanol, sometimes with a few drops of glacial acetic acid to facilitate the reaction. mediresonline.org
Table 4: General Synthesis of Azomethine DerivativesAzo Derivatives: Azo derivatives are colored compounds containing the -N=N- functional group. They are synthesized through an azo coupling reaction. wikipedia.orgThis is an electrophilic aromatic substitution where a diazonium ion acts as the electrophile and couples with an electron-rich aromatic ring, such as a phenol (B47542). organic-chemistry.org In this context, this compound serves as the coupling agent. The reaction begins with the diazotization of a primary aromatic amine (e.g., a substituted aniline) at low temperatures (0–5 °C) to form the electrophilic diazonium salt. This salt is then added to a cooled, alkaline solution of this compound. The electron-donating alkoxy and hydroxyl groups activate the phenol ring, facilitating the electrophilic attack of the diazonium ion, typically at the ortho position to the hydroxyl group, to form the stable azo compound. libretexts.org
Table 5: General Synthesis of Azo DerivativesTriazole and Oxazepine Derivatives
The core structure of this compound serves as a versatile platform for the synthesis of more complex heterocyclic derivatives, such as triazoles and oxazepines. These derivatives are of interest due to the wide range of biological activities associated with these heterocyclic systems. mdpi.com
Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives is commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. raco.cat This reaction involves the coupling of an azide (B81097) with a terminal alkyne. For the synthesis of a this compound-containing triazole, two primary routes can be envisioned.
One pathway involves the initial conversion of this compound to its propargyl ether derivative, 1-(prop-2-yn-1-yloxy)-4-(tetradecyloxy)benzene. This intermediate can then be reacted with a variety of organic azides (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst, such as that generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, to yield the desired 1,2,3-triazole derivatives.
An alternative route begins with the synthesis of 4-(tetradecyloxy)phenyl azide from this compound. This azide intermediate can then be reacted with various terminal alkynes to build the triazole ring. This approach allows for the introduction of diverse functionalities onto the triazole ring, depending on the structure of the alkyne used. mdpi.com
A series of 1,2,4-triazole (B32235) derivatives bearing alkoxy moieties has also been synthesized by reacting precursor compounds with various acid chlorides, such as 4-methoxy benzoyl chloride or 3,4,5-trimethoxybenzoyl chloride. researchgate.net This methodology could be adapted to precursors derived from this compound to generate novel 1,2,4-triazole structures.
Table 1: Proposed Synthesis of a 1,2,3-Triazole Derivative of this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | This compound | Propargyl bromide | K₂CO₃, Acetone, Reflux | 1-(Prop-2-yn-1-yloxy)-4-(tetradecyloxy)benzene |
| 2 | 1-(Prop-2-yn-1-yloxy)-4-(tetradecyloxy)benzene | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate, DCM/H₂O | 1-(Benzyl)-4-(((4-(tetradecyloxy)phenyl)oxy)methyl)-1H-1,2,3-triazole |
Oxazepine Derivatives
Oxazepine derivatives, specifically 1,3-oxazepine-4,7-diones, are typically synthesized via a [2+5] cycloaddition reaction. uokerbala.edu.iqpnrjournal.com This reaction involves the condensation of a Schiff base (imine) with a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride, in an appropriate solvent like dry benzene (B151609) or tetrahydrofuran. uokerbala.edu.iqjmchemsci.com
To synthesize an oxazepine derivative of this compound, a key intermediate required is a Schiff base incorporating the 4-(tetradecyloxy)phenyl moiety. This can be prepared by the condensation of 4-(tetradecyloxy)benzaldehyde with a primary amine (e.g., 4-nitroaniline) in the presence of a catalytic amount of glacial acetic acid in ethanol. pnrjournal.com
The resulting Schiff base, an N-aryl-1-(4-(tetradecyloxy)phenyl)methanimine, can then undergo the cycloaddition reaction with an anhydride. For example, refluxing the Schiff base with maleic anhydride in dry benzene would yield a 1,3-oxazepine-4,7-dione derivative, where the oxazepine ring is substituted with both the 4-(tetradecyloxy)phenyl group and the residue from the primary amine. pnrjournal.comresearchgate.net
Table 2: Proposed Synthesis of a 1,3-Oxazepine Derivative of this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 4-(Tetradecyloxy)benzaldehyde | 4-Nitroaniline | Glacial acetic acid, Absolute ethanol, Reflux | (E)-1-(4-(Tetradecyloxy)phenyl)-N-(4-nitrophenyl)methanimine (Schiff Base) |
| 2 | (E)-1-(4-(Tetradecyloxy)phenyl)-N-(4-nitrophenyl)methanimine | Maleic anhydride | Dry benzene, Reflux | 2-(4-(Tetradecyloxy)phenyl)-3-(4-nitrophenyl)-2,3-dihydro-1,3-oxazepine-4,7-dione |
Enzymatic and Catalytic Approaches in Phenol Synthesis
Modern synthetic chemistry increasingly utilizes enzymatic and catalytic methods for the selective functionalization of phenols, offering advantages in terms of efficiency, selectivity, and environmental impact over classical methods. nih.govresearchgate.net These approaches are applicable to the modification of this compound, primarily by targeting the aromatic ring for reactions like hydroxylation.
Enzymatic Hydroxylation
Biocatalytic oxygen transfer using enzymes is an effective strategy for the selective hydroxylation of aromatic compounds. nih.gov Several classes of enzymes are capable of this transformation.
Tyrosinases: These ubiquitous dinuclear copper enzymes catalyze the ortho-hydroxylation of phenols to catechols (1,2-dihydroxybenzenes). nih.gov Applying a tyrosinase-based system to this compound would be expected to yield 4-(tetradecyloxy)benzene-1,2-diol. This transformation mimics the natural process where tyrosinase converts tyrosine to L-DOPA. nih.govscispace.com
Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes is well-known for its ability to hydroxylate a vast array of substrates, including aromatic rings. nih.gov A suitable P450 enzyme could potentially hydroxylate the phenyl ring of this compound, with the position of hydroxylation depending on the specific enzyme's regioselectivity.
Laccases and Peroxidases: These enzymes can also be involved in phenol modification. While their primary role is often oxidative coupling, they can participate in pathways that lead to hydroxylation. nih.gov
Catalytic Approaches
Alongside enzymatic methods, small molecule catalysts have been developed to mimic the function of metalloenzymes for phenol hydroxylation. scispace.com
Biomimetic Copper Complexes: Synthetic copper complexes have been designed to model the active site of tyrosinase. scispace.com These complexes can activate dioxygen to perform catalytic ortho-hydroxylation of phenolates, providing a synthetic route to catechols from phenols under controlled conditions. This approach could be extended to long-chain substituted phenols like this compound. nih.govscispace.com
C-H Functionalization: Catalytic C-H functionalization represents a powerful tool for directly modifying the aromatic ring. nih.gov While not strictly a synthesis of the phenol itself, these methods allow for the introduction of new functional groups. For instance, catalytic alkoxysilylation of C-H bonds in aromatic systems has been demonstrated, which could be applied to introduce silyl (B83357) groups onto the this compound ring, serving as handles for further synthetic transformations. nih.gov
Table 3: Summary of Potential Enzymatic and Catalytic Modifications of this compound
| Approach | Method/Catalyst | Potential Transformation | Product Type |
| Enzymatic | Tyrosinase | Ortho-hydroxylation | Catechol |
| Enzymatic | Cytochrome P450 Monooxygenase | Aromatic hydroxylation | Hydroxylated phenol |
| Catalytic | Biomimetic Copper Complex | Catalytic ortho-hydroxylation with O₂ | Catechol |
| Catalytic | Base-catalyzed (e.g., tBuOK) | C-H Alkoxysilylation | Silylated Phenol |
Chemical Reactivity and Reaction Mechanisms of 4 Tetradecyloxy Phenol
Electrophilic Aromatic Substitution Reactions
The phenol (B47542) ring in 4-(tetradecyloxy)phenol is strongly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and tetradecyloxy groups. google.com This high reactivity allows reactions to proceed under milder conditions than those required for benzene (B151609) itself.
Halogenation Mechanisms
Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst that is typically necessary for the halogenation of less activated aromatic rings. mt.com For this compound, halogenation with agents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding mono- or di-substituted products at the ortho positions.
The mechanism involves the polarization of the halogen molecule (e.g., Br₂) as it approaches the electron-rich aromatic ring. The π electrons of the ring attack the electrophilic end of the halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating hydroxyl and tetradecyloxy groups. A base in the reaction mixture then removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring.
Due to the strong activation, controlling the reaction to achieve mono-substitution can be challenging, and polyhalogenation is common, especially with reagents like bromine water. stackexchange.com The long tetradecyl chain may exert some steric hindrance, potentially influencing the ratio of mono- to di-substituted products.
Table 1: Halogenation of this compound
| Halogenating Agent | Solvent | Typical Conditions | Expected Major Product(s) |
|---|---|---|---|
| Br₂ | CCl₄ or CS₂ | Low temperature | 2-Bromo-4-(tetradecyloxy)phenol |
| Br₂ (aqueous) | Water | Room temperature | 2,6-Dibromo-4-(tetradecyloxy)phenol |
| Cl₂ | CCl₄ | Low temperature | 2-Chloro-4-(tetradecyloxy)phenol |
Nitration Processes
The nitration of phenols occurs more readily than with benzene. nih.gov Treatment of this compound with dilute nitric acid is expected to yield mononitrated products at the ortho positions. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid.
The mechanism follows the general pathway for electrophilic aromatic substitution: the π system of the activated phenol ring attacks the nitronium ion to form a resonance-stabilized arenium ion. Subsequent deprotonation by a weak base (like water) restores aromaticity and yields the nitro-substituted phenol.
Using concentrated nitric acid can lead to the formation of dinitro products and increases the risk of oxidation of the phenol ring. ias.ac.in Milder nitrating agents, such as tert-butyl nitrite (B80452), have been developed for more controlled, chemoselective nitration of sensitive phenolic substrates. nih.govresearchgate.net These methods often proceed through an initial O-nitrosylation of the hydroxyl group, followed by rearrangement and oxidation to the C-nitro product. nih.gov
Table 2: Nitration of this compound
| Nitrating Agent | Typical Conditions | Expected Major Product(s) |
|---|---|---|
| Dilute HNO₃ | Low temperature | 2-Nitro-4-(tetradecyloxy)phenol |
| Concentrated HNO₃ | Caution: risk of oxidation | 2,6-Dinitro-4-(tetradecyloxy)phenol |
| tert-Butyl nitrite | Organic solvent | 2-Nitro-4-(tetradecyloxy)phenol (chemoselective) |
Sulfonation Reactions
Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically at the ortho positions. This reaction is usually carried out by heating the phenol with concentrated sulfuric acid or fuming sulfuric acid (oleum). The electrophile is sulfur trioxide (SO₃).
The reaction mechanism is reversible. The electron-rich ring attacks SO₃, forming the sigma complex. A proton is then removed to restore aromaticity. The reversibility of the reaction is temperature-dependent; at higher temperatures, desulfonation can occur. The product of the reaction is this compound-2-sulfonic acid.
Friedel-Crafts Reactions
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally not effective with phenols. wikipedia.org The primary reason is that the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. mt.com This coordination deactivates the ring towards electrophilic attack. Furthermore, the reaction can occur on the hydroxyl oxygen (O-acylation or O-alkylation) instead of the aromatic ring (C-acylation or C-alkylation).
While C-alkylation is possible under certain conditions, O-alkylation is a common side reaction. Similarly, Friedel-Crafts acylation of phenols primarily yields phenyl esters (O-acylation). youtube.com These esters can sometimes be rearranged to the corresponding hydroxyarylketones (C-acylation) under the reaction conditions, a process known as the Fries rearrangement. However, this often requires harsh conditions and gives mixtures of ortho and para isomers. Given that the para position is blocked in this compound, any rearrangement would yield the ortho-acylated product.
Nucleophilic Reactions Involving the Hydroxyl Group
While the aromatic ring of this compound is electron-rich and undergoes electrophilic reactions, the hydroxyl group itself can participate in nucleophilic reactions, primarily after being converted into a more reactive form.
Deprotonation Reactions
The hydroxyl group of this compound is weakly acidic and can be deprotonated by a base to form a phenoxide ion. The resulting phenoxide is a potent nucleophile.
The acidity of phenols is influenced by the substituents on the aromatic ring. Electron-donating groups, like the tetradecyloxy group, tend to decrease the acidity (increase the pKa) compared to unsubstituted phenol (pKa ≈ 10) by destabilizing the negative charge of the phenoxide ion. Conversely, electron-withdrawing groups increase acidity. scispace.com The deprotonation equilibrium lies in favor of the phenoxide ion when a sufficiently strong base, such as sodium hydroxide (B78521), is used.
This deprotonation is a critical first step for many reactions involving the hydroxyl group, such as ether synthesis (Williamson ether synthesis) and ester formation, as the phenoxide ion is a much stronger nucleophile than the neutral phenol.
Table 3: Deprotonation Reaction
| Reactant | Base (B:) | Product | Conjugate Acid (BH) |
|---|---|---|---|
| This compound | OH⁻ | 4-(Tetradecyloxy)phenoxide | H₂O |
| This compound | NH₂⁻ | 4-(Tetradecyloxy)phenoxide | NH₃ |
| This compound | H⁻ | 4-(Tetradecyloxy)phenoxide | H₂ |
Condensation and Polymerization Reactions
This compound, a para-substituted phenol, is capable of undergoing condensation and polymerization reactions characteristic of phenolic compounds. The primary mechanism for the polymerization of phenols is through oxidative coupling, which can be catalyzed by chemical oxidants or enzymes. wikipedia.org These reactions typically involve the formation of phenoxy radicals, followed by coupling at the ortho-positions to the hydroxyl group, leading to the formation of polymers with either carbon-carbon (C-C) or carbon-oxygen (C-O, ether) linkages. wikipedia.orgfigshare.com
Enzymatic polymerization is a particularly relevant method for phenols and their derivatives. Enzymes such as horseradish peroxidase (HRP) and laccase are effective catalysts for the oxidative polymerization of phenolic compounds in the presence of an oxidizing agent like hydrogen peroxide. nih.govnih.gov For instance, the HRP-catalyzed polymerization of 4-methoxyphenol in an aqueous micelle system has been shown to produce soluble polymers with both phenylene (C-C) and oxyphenylene (C-O) units. rsc.org
In the case of this compound, the presence of the long, bulky tetradecyloxy group at the para position sterically hinders one side of the molecule. This steric hindrance is expected to influence the regioselectivity of the polymerization, favoring the formation of linear polymers through ortho-ortho coupling. The polymerization would proceed via the generation of a phenoxy radical from the this compound monomer, which then attacks another monomer unit at one of the two available ortho positions. This process, repeated, leads to the formation of a poly(phenylene ether) derivative. The solubility and thermal properties of the resulting polymer would be significantly influenced by the long aliphatic side chains.
Research on various para-substituted phenols provides insight into the conditions and potential outcomes of such reactions.
Table 1: Research Findings on Enzymatic Polymerization of Para-Substituted Phenols
| Monomer | Catalyst System | Solvent/Medium | Key Findings |
|---|---|---|---|
| p-Cresol | Soybean Peroxidase (SBP) / H₂O₂ | 90% (v/v) Ionic Liquid | Produced polymers with a number average molecular weight (Mn) of up to 1750 Da. nih.gov |
| 4-Methoxyphenol | Horseradish Peroxidase (HRP) / H₂O₂ | Aqueous micelle system (SDS) | Resulted in a soluble polymer with an Mn of approximately 1000, containing both phenylene and oxyphenylene units. rsc.org |
| 4-Phenylphenol | Laccase | Buffer (pH 4) / Organic solvent | Formed a high molecular weight polymer (above 80,000 Da) identified as 2,6-poly(4-phenylphenol). |
| Phenol | Horseradish Peroxidase (HRP) / H₂O₂ | Water/Dioxane mixtures | Polymer yield was highly dependent on solvent composition and reaction temperature, which affect enzyme structure and activity. nih.gov |
Specific Reaction Mechanisms
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes. allen.inwikipedia.org The reaction is an electrophilic aromatic substitution that occurs under strong basic conditions using chloroform (CHCl₃). nrochemistry.commychemblog.com Since the para-position of this compound is substituted, the formylation is directed exclusively to the ortho-positions.
The reaction mechanism proceeds through several distinct steps. The key reactive species is dichlorocarbene (:CCl₂), which is highly electron-deficient and acts as the electrophile. allen.inyoutube.com
The mechanism for the Reimer-Tiemann reaction of this compound can be detailed as follows:
Formation of Dichlorocarbene : A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form the trichloromethanide anion (-CCl₃). This anion is unstable and undergoes alpha-elimination, losing a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂). nrochemistry.comyoutube.com
Formation of the Phenoxide Ion : The hydroxide base also deprotonates the hydroxyl group of this compound, forming the corresponding phenoxide ion. This deprotonation increases the electron density of the aromatic ring, activating it towards electrophilic attack. wikipedia.orgyoutube.com
Electrophilic Attack : The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making the ortho-carbons nucleophilic. This nucleophilic attack results in the formation of a dichloromethyl-substituted intermediate. wikipedia.orgnrochemistry.com
Hydrolysis : The intermediate is then subjected to hydrolysis under the basic reaction conditions. The two chlorine atoms on the dichloromethyl group are replaced by hydroxyl groups, forming an unstable gem-diol.
Formation of the Aldehyde : The gem-diol intermediate readily loses a molecule of water to form the stable aldehyde group (-CHO).
Protonation : A final acidification step protonates the phenoxide ion, yielding the final product, 2-hydroxy-5-(tetradecyloxy)benzaldehyde.
This selective ortho-formylation is a valuable transformation for introducing an aldehyde functional group onto the phenolic ring, creating a versatile intermediate for further synthesis. allen.in
Table 2: Mechanistic Steps of the Reimer-Tiemann Reaction for this compound
| Step | Description | Reactants | Key Intermediate/Product |
|---|---|---|---|
| 1 | Deprotonation of chloroform and alpha-elimination | Chloroform (CHCl₃), Hydroxide (OH⁻) | Dichlorocarbene (:CCl₂) |
| 2 | Deprotonation of the phenol | This compound, Hydroxide (OH⁻) | 4-(Tetradecyloxy)phenoxide ion |
| 3 | Nucleophilic attack on dichlorocarbene | 4-(Tetradecyloxy)phenoxide, Dichlorocarbene | Dichloromethyl-substituted phenoxide intermediate |
| 4 | Basic hydrolysis of the dichloromethyl group | Dichloromethyl intermediate, Hydroxide (OH⁻) | Gem-diol intermediate |
| 5 | Dehydration and acidification | Gem-diol intermediate, H⁺ | 2-Hydroxy-5-(tetradecyloxy)benzaldehyde |
Advanced Spectroscopic and Analytical Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
Proton (¹H) NMR spectroscopy of 4-(tetradecyloxy)phenol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as doublets in the range of δ 6.7-7.2 ppm. docbrown.info The protons on the carbon adjacent to the ether oxygen (α-methylene group) are deshielded and resonate as a triplet around δ 3.9 ppm. The numerous methylene (B1212753) groups of the long tetradecyl chain produce a large, overlapping multiplet in the aliphatic region, approximately at δ 1.2-1.8 ppm. The terminal methyl group of the alkyl chain exhibits a triplet at approximately δ 0.9 ppm. The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can vary (δ 4-7 ppm) depending on the solvent and concentration due to hydrogen bonding. orgchemboulder.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -OH) | 6.8 | d |
| Aromatic (ortho to -O(CH₂)₁₃CH₃) | 6.9 | d |
| Phenolic -OH | 4.0-7.0 | br s |
| α-Methylene (-OCH₂-) | 3.9 | t |
| Methylene Chain (-(CH₂)₁₂-) | 1.2-1.8 | m |
| Terminal Methyl (-CH₃) | 0.9 | t |
d = doublet, t = triplet, m = multiplet, br s = broad singlet
Carbon-¹³ (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom bonded to the ether oxygen (C-4) are the most deshielded aromatic carbons, with expected chemical shifts around δ 155 ppm and δ 153 ppm, respectively. The other aromatic carbons (C-2, C-6, C-3, and C-5) will have signals in the range of δ 115-120 ppm. docbrown.info The carbon of the α-methylene group attached to the ether oxygen is found at approximately δ 68 ppm. The carbons of the long aliphatic chain resonate between δ 22-32 ppm, with the terminal methyl carbon appearing at around δ 14 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-1 (-OH) | 155 |
| Aromatic C-4 (-OR) | 153 |
| Aromatic C-2, C-6 | 116 |
| Aromatic C-3, C-5 | 115 |
| α-Methylene (-OCH₂-) | 68 |
| Methylene Chain (-(CH₂)₁₂-) | 22-32 |
| Terminal Methyl (-CH₃) | 14 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Vibrational and electronic spectroscopies are vital for identifying functional groups and understanding the electronic properties of molecules.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. docbrown.infolibretexts.org The C-O stretching vibration of the ether linkage will produce a strong band around 1240 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3030-3100 cm⁻¹, while the aliphatic C-H stretching of the tetradecyl chain appears as strong absorptions in the 2850-2960 cm⁻¹ region. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ range. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3030-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1500-1600 |
| Ether C-O | C-O Stretch | ~1240 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phenol and its derivatives exhibit characteristic absorption bands in the UV region. For this compound, two main absorption bands are expected. The primary absorption band (π → π* transition) is typically observed around 220-230 nm, while a secondary, less intense band (n → π* transition) appears around 270-280 nm. docbrown.infonih.gov The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules.
Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for phenols is the loss of the alkyl chain. In the case of this compound, a significant fragment would likely correspond to the hydroxyphenoxy cation, resulting from the cleavage of the ether bond. Another characteristic fragmentation would be the cleavage of the C-C bonds along the tetradecyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Hyphenated MS Techniques (e.g., GC-MS, HPLC-MS/MS)
Hyphenated mass spectrometry (MS) techniques are powerful tools for the definitive identification and quantification of this compound. These methods couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile and semi-volatile compounds. For a high-molecular-weight compound like this compound, derivatization is often employed to increase its volatility and thermal stability, and to improve chromatographic peak shape. Silylation, for instance, replaces the active hydrogen of the phenolic group with a trimethylsilyl (B98337) (TMS) group. In GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. nih.govmatec-conferences.org The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer can be used to achieve very low detection limits and high selectivity, which is particularly useful for analyzing complex samples. thermofisher.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method is ideal for analyzing non-volatile and thermally labile compounds without the need for derivatization. This compound can be separated using reversed-phase HPLC and subsequently analyzed by a tandem mass spectrometer. mdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the HPLC eluent. dphen1.com HPLC-MS/MS offers high sensitivity and selectivity, allowing for the quantification of the analyte in complex matrices. mdpi.comdphen1.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation transitions of the parent ion, which is a significant advantage in complex sample analysis. scielo.br
| Parameter | GC-MS | HPLC-MS/MS |
|---|---|---|
| Sample Preparation | Extraction, derivatization (e.g., silylation with BSTFA or MSTFA) nih.gov | Extraction, dilution nih.gov |
| Separation Column | Fused-silica capillary column (e.g., DB-5 type) epa.govthermofisher.com | Reversed-phase C18 column scielo.br |
| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) dphen1.com |
| Mass Analyzer | Quadrupole, Ion Trap, Triple Quadrupole (QqQ) thermofisher.comthermofisher.com | Triple Quadrupole (QqQ), Time-of-Flight (TOF) scielo.brusp.br |
| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Selected Reaction Monitoring (SRM) thermofisher.com | Selected Reaction Monitoring (SRM), Full Scan scielo.br |
Advanced Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for isolating and quantifying this compound from mixtures, ensuring purity and accurate concentration measurements.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a primary technique for the analysis of phenolic compounds. nih.gov For this compound, reversed-phase HPLC is the most suitable approach. In this method, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and qualitative spectral information. nih.govepa.gov Pre-column derivatization with a UV-absorbing agent can be used to enhance sensitivity and selectivity if needed. scirp.orgresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic or acetic acid) usp.brnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govepa.gov |
| Detection | UV-Vis Diode Array Detector (DAD) at relevant wavelengths (e.g., 274-280 nm) epa.govresearchgate.net |
| Injection Volume | 10 - 50 µL scielo.brepa.gov |
| Column Temperature | Ambient or controlled (e.g., 35-47 °C) nih.govusp.br |
Gas Chromatography (GC) Methodologies
Gas chromatography is a standard technique for the analysis of phenols, provided they are sufficiently volatile and thermally stable. epa.gov Underivatized phenols can be analyzed directly by GC using a flame ionization detector (FID). epa.govsettek.com However, the high boiling point and polar phenolic group of this compound make derivatization advisable to prevent peak tailing and improve chromatographic performance. epa.gov The use of wide-bore fused-silica open tubular columns offers improved resolution and sensitivity compared to packed columns. epa.govsettek.com The analytical conditions, such as the injector temperature, oven temperature program, and carrier gas flow rate, must be carefully optimized to achieve good separation and peak shape. thermofisher.com A programmed temperature vaporizing (PTV) injector can be beneficial for transferring the high-boiling analyte onto the column. thermofisher.com
Inverse Gas Chromatography (IGC) for Thermodynamic Parameters
Inverse Gas Chromatography (IGC) is a unique and powerful technique that uses the compound of interest, this compound, as the stationary phase to characterize its surface and bulk thermodynamic properties. nih.gov In an IGC experiment, the column is packed with an inert support coated with this compound. researchgate.net Then, a series of well-characterized volatile probe molecules (solvents) are injected into the column at infinite dilution. nih.gov By measuring the retention time of these probes, various physicochemical parameters can be determined. nih.gov
This method allows for the calculation of the dispersive component of the surface free energy (γsd) of this compound, which provides insight into its adhesive and cohesive properties. Furthermore, thermodynamic interaction parameters, such as the Flory-Huggins interaction parameter (χ), partial molar heats of sorption (ΔH̄1,sorp), and mixing (ΔH̄∞1), can be determined, offering valuable data for understanding its compatibility with solvents and other materials. researchgate.net
X-ray Diffraction and Thermal Analysis in Material Characterization
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to investigate the solid-state nature of this compound. It provides information on whether the material is crystalline, amorphous, or a mixture of both. omicsonline.org When a finely powdered sample is irradiated with monochromatic X-rays, diffraction occurs at specific angles determined by the arrangement of atoms in the crystal lattice, according to Bragg's Law (nλ = 2d sinθ). nih.gov
The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). omicsonline.org For a crystalline material, the pattern consists of a series of sharp peaks, where the peak positions are characteristic of the crystal's unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell. nih.govredalyc.org This pattern serves as a unique fingerprint for a specific crystalline phase, allowing for identification and purity assessment. omicsonline.org XRPD is also essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. researchgate.net
Thermogravimetric Analysis (TGA)
Phenolic compounds, in general, exhibit thermal decomposition that is influenced by their specific substitution patterns. The thermal degradation of phenolic resins, for instance, typically occurs at temperatures above 300°C. mdpi.com The process often involves the cleavage of methylene bridges and the evolution of products such as carbon monoxide, carbon dioxide, and various organic molecules. mdpi.comcore.ac.uk The stability of the phenolic structure is enhanced by the presence of aromatic rings. indexcopernicus.com
For this compound, the thermal stability would be dictated by the ether linkage and the long alkyl chain, as well as the phenolic ring itself. The decomposition would likely initiate with the cleavage of the C-O bond in the tetradecyloxy group or the degradation of the alkyl chain. The presence of oxygen during the analysis can also significantly impact the degradation pathway, often leading to oxidation and lower decomposition temperatures compared to an inert atmosphere. mdpi.com
Studies on similar long-chain alkyl-substituted phenolic compounds would be necessary to provide a more precise estimation of the decomposition temperatures and weight loss profile for this compound. Without direct experimental data, any specific values would be speculative.
Computational Chemistry and Theoretical Investigations of 4 Tetradecyloxy Phenol
Quantum Chemical Calculations for Electronic Structure
No specific studies were found that performed quantum chemical calculations on 4-(Tetradecyloxy)phenol to determine its electronic structure.
Density Functional Theory (DFT) Applications
There are no available research articles detailing the application of Density Functional Theory (DFT) to analyze the structure and reactivity of this compound.
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Analysis of the frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound has not been reported in the scientific literature.
Molecular Dynamics Simulations and Adsorption Behavior
Specific molecular dynamics simulations investigating the dynamic properties or adsorption behavior of this compound are not documented in available research.
Theoretical Prediction of Spectroscopic Properties
There are no published theoretical predictions of the spectroscopic properties (e.g., IR, UV-Vis, NMR spectra) of this compound based on computational methods.
Structure-Activity/Property Relationship Modeling through Computational Approaches
No quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models specifically including or focusing on this compound were identified.
Research on 4 Tetradecyloxy Phenol in Materials Science and Engineering
Applications in Liquid Crystalline Materials Development
The elongated, rod-like structure of 4-(Tetradecyloxy)phenol is a classic feature of molecules known as mesogens, which are capable of forming liquid crystal phases. These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, exhibiting a unique combination of order and fluidity. The specific arrangement of the aromatic ring and the flexible alkyl chain in this compound is crucial for its liquid crystalline behavior.
Thermotropic liquid crystals are materials that exhibit liquid crystalline phases as a function of temperature. nih.gov Compounds like this compound, which belong to the larger class of 4-alkoxyphenols, are well-known precursors for or components of thermotropic liquid crystal systems. The rigid phenolic core provides the necessary structural anisotropy, while the flexible tetradecyloxy chain influences the specific type and temperature range of the mesophases.
In many liquid crystal designs, the phenolic hydroxyl group is further reacted to create more complex mesogens, such as esters or Schiff bases. nih.gov However, the fundamental 4-alkoxyphenyl structure is a key building block. The length of the alkoxy chain (in this case, C14) is a critical determinant of the resulting properties. Longer chains, like the tetradecyloxy group, tend to promote the formation of more ordered smectic phases, where molecules are arranged in layers, over the less ordered nematic phases. researchgate.netru.nl
The study of the mesomorphic (liquid crystalline) behavior of materials containing this compound focuses on identifying the types of phases formed and the temperatures at which transitions between these phases occur. This is typically investigated using techniques such as Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netmdpi.com
For homologous series of 4-alkoxy-substituted compounds, research consistently shows a predictable relationship between the alkyl chain length and the mesomorphic properties. researchgate.netresearchgate.net
Phase Type : As the alkyl chain length increases, there is a strong tendency to favor the formation of smectic phases (e.g., Smectic A, Smectic C) over nematic phases. The long tetradecyloxy tail of this compound promotes intermolecular van der Waals interactions, stabilizing a layered molecular arrangement. ru.nl
Transition Temperatures : The melting points and clearing points (the temperature at which the material becomes an isotropic liquid) are systematically influenced by the chain length.
The data below, based on trends observed in homologous series of 4-alkoxy-substituted liquid crystals, illustrates the expected influence of the alkyl chain on phase behavior.
| Property | Influence of Long Alkyl Chain (e.g., Tetradecyloxy) | Rationale |
| Dominant Mesophase | Smectic phases (e.g., Smectic A, Smectic C) | Increased intermolecular forces from the long, flexible tail stabilize layered structures. |
| Nematic Phase Range | Often narrowed or suppressed entirely | Smectic ordering becomes energetically more favorable as the chain length increases. |
| Thermal Stability | Generally high thermal stability of the mesophase | The rigid aromatic core contributes to overall molecular stability. |
This interactive table summarizes the generally observed trends for long-chain 4-alkoxyphenyl compounds in liquid crystal studies.
Role as Surfactant and Polymer Additive
The amphiphilic character of this compound, with its hydrophilic phenol (B47542) head and hydrophobic tetradecyl tail, makes it suitable for use as a surfactant or as a specialized additive in polymer systems.
As a surfactant , it can position itself at the interface between immiscible phases, such as oil and water, reducing interfacial tension. Long-chain alkylphenols are precursors to alkylphenol ethoxylates, a major class of non-ionic surfactants. wikipedia.orgpcimag.com The phenolic group can also be modified to create other types of surfactants. The balance between the hydrophilic and hydrophobic portions of the molecule is key to its effectiveness in applications like emulsification and dispersion stabilization. nih.govmdpi.com
As a polymer additive , this compound primarily functions as a high molecular weight antioxidant. Phenolic compounds are well-established as primary antioxidants that protect polymers from thermal-oxidative degradation. nih.govvinatiorganics.com They act by scavenging free radicals, thereby interrupting the degradation chain reaction. mdpi.com The key advantages conferred by the long tetradecyloxy chain are:
Low Volatility : The high molecular weight reduces its tendency to evaporate from the polymer matrix during high-temperature processing. mdpi.com
Improved Compatibility : The long, nonpolar alkyl chain enhances its solubility and compatibility with nonpolar polymer matrices like polyolefins (e.g., polyethylene, polypropylene). tandfonline.com This ensures more uniform distribution and reduces the likelihood of the additive migrating to the surface, a phenomenon known as "blooming."
| Additive Function | Key Structural Feature | Benefit in Polymer Systems |
| Primary Antioxidant | Hindered Phenolic Group | Scavenges free radicals, preventing polymer chain degradation and extending material lifetime. nih.gov |
| Compatibility Enhancer | Long Tetradecyloxy Tail | Improves solubility in nonpolar polymers, ensuring better dispersion and reducing migration. tandfonline.com |
| Processing Stabilizer | High Molecular Weight | Provides low volatility, allowing it to remain effective during melt processing at elevated temperatures. mdpi.com |
This interactive table details the functions of this compound as a polymer additive.
Development of Novel Polymeric Materials from Phenolic Precursors
The reactive phenolic hydroxyl group and the aromatic ring allow this compound to be used as a monomer or precursor in the synthesis of novel polymeric materials with unique properties imparted by the long alkyl side chain.
Phenolic resins are synthetic polymers traditionally formed from the reaction of phenol or substituted phenols with formaldehyde. orientjchem.org The use of a long-chain substituted phenol like this compound in these reactions leads to a modified phenolic resin. wikipedia.orggoogle.com The tetradecyloxy group acts as an internal plasticizer, increasing the flexibility and impact strength of the typically brittle phenolic resin. It also imparts significant hydrophobicity to the resulting polymer.
These specialized phenolic resins can then be used as precursors for creating porous carbon materials . Pyrolysis (high-temperature decomposition in an inert atmosphere) of the phenolic resin converts the polymer network into a carbon structure. The presence of the long alkyl chains during carbonization can influence the final pore structure of the carbon material, which is critical for applications in adsorption and catalysis. researchgate.netrsc.org
Two-dimensional polymerization, particularly through techniques like interfacial polymerization, offers a route to creating ultrathin polymer films. utwente.nlsemanticscholar.org This process occurs at the interface between two immiscible liquids. nih.gov
The amphiphilic nature of this compound makes it an ideal candidate for such processes. When placed at an oil-water interface, the molecules will self-assemble with the hydrophilic phenol head in the aqueous phase and the hydrophobic tetradecyloxy tail in the organic phase. This ordered arrangement provides a template for polymerization. By introducing a co-monomer that reacts with the phenolic group (e.g., an acyl chloride in the organic phase), a polymer film can be formed directly at the interface. nih.govresearchgate.net The long alkyl tails would form a well-defined, hydrophobic surface on one side of the resulting two-dimensional polymer sheet, a property desirable for creating specialized membranes for separation or sensing applications.
The performed searches did not yield any detailed research findings, data tables, or specific examples of materials where this compound is a key component for tailoring electronic and optical characteristics. General information on related compounds, such as other phenol derivatives in liquid crystals and azo dyes, was located, but a direct and detailed discussion of this compound in this context is absent from the available scientific literature.
Therefore, it is not possible to generate the requested article section with the required level of detail, scientific accuracy, and inclusion of data tables while strictly adhering to the user's instructions to focus solely on this compound.
Biological and Pharmacological Research Endeavors on 4 Tetradecyloxy Phenol and Its Analogs
Antioxidant Activity Investigations and Mechanisms
Phenolic compounds are well-established antioxidants, and their efficacy is often linked to their ability to scavenge free radicals. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical. mdpi.comresearchgate.net The stability of this resulting radical is a key factor in the antioxidant potential of the compound.
The structure of the phenol (B47542), particularly the nature of its substituents, plays a crucial role in its antioxidant activity. nih.gov For instance, dimerization of p-methoxyphenol to form 2,2'-dihydroxy-5,5'-dimethoxybiphenol results in a compound with enhanced antioxidative activity compared to its monomer. mdpi.com This enhancement is partly attributed to a reduction in the prooxidative properties that can be associated with the parent monomers. mdpi.com
Studies on hindered phenolic compounds have identified several factors that influence their antioxidant capabilities:
The stability of the phenoxyl radical formed after hydrogen donation. researchgate.net
The number of hydrogen atoms a molecule can donate to radicals. researchgate.net
The rate at which the hydrogen atoms are donated. researchgate.net
The potential for the resulting phenoxyl radical to combine with other active radicals. researchgate.net
The formation of new antioxidant species after the initial radical scavenging event. researchgate.net
In the case of 4-(Tetradecyloxy)phenol and its analogs, the long alkoxy chain influences the compound's lipophilicity, which can affect its distribution and interaction with lipid-rich environments where oxidative stress often occurs. While direct studies on this compound are limited, the principles governing other alkoxyphenols, such as 2-t-butyl-4-methoxyphenol (BHA), suggest that the interplay between the phenolic hydroxyl group and the alkyl substituent is central to its antioxidant function. mdpi.comresearchgate.net
Antimicrobial Efficacy and Related Studies
The antimicrobial properties of phenolic compounds and their analogs are significantly influenced by their chemical structure, particularly the nature of the alkyl chain. nih.gov A consistent finding across various studies is that the length of the alkyl or alkoxy chain plays a critical role in determining the antimicrobial potency. Generally, antimicrobial activity increases with the length of the alkyl chain up to an optimal point, after which a decrease in activity is often observed due to reduced water solubility. dtic.mil
The mechanism of action for these compounds often involves disruption of the microbial cell membrane. nih.gov The lipophilic alkyl chain facilitates insertion into the lipid bilayer of the cell membrane, while the hydrophilic phenol group can interact with the aqueous environment and membrane proteins. This amphiphilic nature can lead to increased membrane permeability, loss of essential intracellular components, and ultimately, cell death. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the key determinants of antimicrobial action for phenols and their analogs:
Lipophilicity : The octanol/water partition coefficient (log P) is a primary factor. Increased lipophilicity, conferred by a longer alkyl chain, generally enhances antimicrobial action. dtic.mil
Hydrogen Bonding : The acidity of the hydroxyl group, which affects its ability to form hydrogen bonds, is another critical parameter for antimicrobial activity. dtic.mil
Target Microorganism : The optimal chain length for maximum activity can vary depending on the specific microorganism being targeted. nih.gov
Phenolic compounds have demonstrated efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.gov For example, derivatives of naturally occurring phenols like eugenol (B1671780) and carvacrol (B1668589) show that modifications to the alkyl substituents can significantly alter their potency against bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov
| Structural Feature | Influence on Antimicrobial Activity | Underlying Mechanism |
|---|---|---|
| Increasing Alkyl Chain Length | Increases activity up to an optimal length, then decreases. | Enhances lipophilicity, facilitating membrane insertion. dtic.mil Excessive length reduces solubility. |
| Hydroxyl Group Position | Affects hydrogen bonding capability and interaction with membrane components. | Influences polarity and interaction with membrane proteins and lipids. |
| Additional Substituents | Can modulate lipophilicity and electronic properties of the phenol ring. | Alters membrane partitioning and reactivity of the hydroxyl group. nih.gov |
Anticancer Research and Cellular Mechanisms
Long-chain alkylphenols have been investigated for their potential effects on cancer cells, revealing complex and context-dependent activities. Research has shown that these compounds can influence cancer cell proliferation, viability, and apoptosis through various cellular mechanisms.
One area of investigation involves the interaction of alkylphenols with hormone receptors. A mixture of 4-tert-octylphenol (B29142) and 4-nonylphenol (B119669) was found to promote the proliferation of seminoma-derived testicular cancer cells. nih.gov This proliferative effect was demonstrated to be mediated through a non-genomic pathway involving the G-protein coupled estrogen receptor variant ERα36. nih.gov The activation of this receptor by the alkylphenol mix triggered a signaling cascade involving PI3-kinase, leading to CREB phosphorylation and subsequent modulation of genes involved in DNA methylation, such as the DNA-methyltransferase-3 (Dnmt3) family. nih.gov
In contrast, other studies have highlighted the cytotoxic potential of long-chain alkylphenols against cancer cells. Amphiphilic selenolane conjugates with long alkyl chains (C8 and longer) exhibited significant cytotoxicity against cancer cell lines, including the MCF-7 breast cancer line. nih.gov The mechanism of toxicity was identified as plasma membrane disintegration, leading to necrosis. nih.gov The length of the alkyl chain was directly correlated with the degree of cytotoxicity, with longer chains showing a more potent effect. nih.gov
Furthermore, derivatives of other complex phenols with alkyl chains have shown promise. Six novel alkyl triphenylphosphonium dipterocarpol (B1150813) derivatives demonstrated enhanced cytotoxic potency against the MCF-7 breast cancer cell line compared to the parent compound. nih.gov Molecular docking studies suggested that these compounds may act as antagonists to the estrogen receptor α (ERα), a key therapeutic target in ER-positive breast cancers. nih.gov
| Compound/Analog | Cancer Cell Line | Observed Effect | Proposed Cellular Mechanism |
|---|---|---|---|
| 4-tert-octylphenol & 4-nonylphenol Mix | TCam-2 (Seminoma) | Promoted cell proliferation | Activation of ERα36, leading to a PI3-kinase/CREB signaling pathway. nih.gov |
| Long-chain (≥C8) Selenolane Conjugates | MCF-7 (Breast Cancer) | Cytotoxicity | Induction of necrosis via plasma membrane disintegration. nih.gov |
| Alkyl Triphenylphosphonium Dipterocarpol Derivatives | MCF-7 (Breast Cancer) | Enhanced cytotoxic potency (IC50: 1.84–24.72 µM) | Antagonism of Estrogen Receptor α (ERα). nih.gov |
Anti-inflammatory Properties
Alkoxyphenols have demonstrated significant anti-inflammatory activities by modulating key pathways and mediators involved in the inflammatory response. These compounds can inhibit the production of pro-inflammatory molecules and interfere with the signaling cascades that perpetuate inflammation.
Studies on 4-substituted methoxyphenols have shown their ability to inhibit the expression of multiple inflammatory mediators in human airway cells stimulated with TNF-α. nih.gov The inhibited molecules include a range of cytokines and chemokines such as IL-6, IL-8, CCL2, CCL5, and CXCL10. nih.gov Interestingly, the anti-inflammatory action of these methoxyphenols did not appear to correlate with the inhibition of reactive oxygen species (ROS) or the activation of the transcription factor NF-κB. Instead, evidence suggests a post-transcriptional mechanism involving the inhibition of the RNA-binding protein HuR's association with mRNA. nih.gov
Another analog, 2-methoxy-4-vinylphenol (B128420) (2M4VP), was found to exert potent anti-inflammatory effects in LPS-stimulated RAW264.7 macrophage cells. researchgate.net Its mechanism involves the dose-dependent inhibition of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This was achieved by blocking the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Furthermore, 2M4VP was shown to suppress the activation of both the NF-κB and MAPK (p38, ERK1/2, and JNK) signaling pathways, which are central to the inflammatory response. researchgate.net
| Compound | IC50 Value (µM) | Key Inhibited Mediators | Proposed Mechanism of Action |
|---|---|---|---|
| Diapocynin | 20.3 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |
| Resveratrol | 42.7 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |
| 2-Methoxyhydroquinone | 64.3 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |
| Apocynin | 146.6 | CCL2, CCL5, IL-6, IL-8, ICAM-1 | Post-transcriptional regulation (inhibition of HuR binding to mRNA). nih.gov |
| 2-Methoxy-4-vinylphenol | Not specified | NO, PGE2, iNOS, COX-2 | Suppression of NF-κB and MAPK pathway activation. researchgate.net |
Enzyme-Mediated Biotransformations and Biological Pathways
The environmental fate and biological transformation of alkylphenols are of significant interest, and research has identified specific microbial pathways capable of their degradation. Bacteria from the genus Rhodococcus have been shown to catabolize alkylphenols through a meta-cleavage pathway. frontiersin.org
In Rhodococcus rhodochrous EP4, the degradation of 4-ethylphenol (B45693) is initiated by a two-component hydroxylase, AphAB, which converts the alkylphenol into the corresponding 4-ethylcatechol. frontiersin.org This catechol intermediate then undergoes ring cleavage via the meta-cleavage pathway. The entire process is encoded by a cluster of genes, designated aphABCDEFGHIQRS. frontiersin.org This pathway ultimately breaks down the aromatic ring, generating pyruvate (B1213749) and an acyl-CoA, with the length of the acyl-CoA corresponding to the alkyl side chain of the original substrate. frontiersin.org
The initial step in many aerobic degradation pathways for phenolic compounds involves hydroxylation of the aromatic ring by enzymes such as phenol hydroxylase, which converts the phenol to a catechol. plos.org The catechol is a critical intermediate that is then susceptible to ring cleavage by dioxygenase enzymes, leading to either an ortho- or meta-cleavage pathway. plos.org The meta-pathway, as seen in Rhodococcus, ultimately produces metabolites like pyruvate and acetaldehyde (B116499) that can enter central metabolic pathways. plos.org
The biotransformation of related compounds, such as alkylphenol ethoxylates, also involves enzymatic activity. During wastewater treatment, microorganisms transform these compounds by shortening the ethoxy chains and oxidizing the terminal alcohol group, leading to the formation of alkylphenol polyethoxycarboxylates (APECs) and, eventually, alkylphenols. oup.com
General Biological Activity and Receptor Interactions
The biological activity of this compound analogs is closely tied to their ability to interact with various biological receptors. The structure of the 4-alkoxy substituent significantly influences the binding affinity and functional activity at these targets.
A study on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines demonstrated a clear structure-activity relationship at serotonergic receptors. frontiersin.orgnih.gov It was found that extending the length of the 4-alkoxy group generally increased the binding affinities for the 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This suggests that the lipophilicity and size of the alkoxy chain are important for receptor binding, with longer chains potentially forming more favorable interactions within the receptor's binding pocket. nih.gov
Alkylphenols have also been identified as ligands for nuclear receptors. Certain bulky tert-butylphenols have been shown to act as activators of the retinoid-X receptor (RXR). nih.gov Molecular modeling indicated that bulky aliphatic groups at the C4 position of the phenol ring enhance steric complementarity within the RXR ligand-binding pocket, leading to strong hydrophobic interactions and stable binding. nih.gov As RXR forms heterodimers with many other nuclear receptors (e.g., thyroid hormone receptor), its activation by alkylphenols can have broad implications for endocrine signaling. nih.gov
Furthermore, as mentioned in the anticancer section, long-chain alkylphenols can interact with non-classical hormone receptors like ERα36, initiating rapid, non-genomic signaling cascades that can influence cell proliferation. nih.gov
| Compound Class | Receptor Target | Key Finding |
|---|---|---|
| 4-Alkoxy-2,5-dimethoxyphenethylamines | Serotonin 5-HT2A/2C Receptors | Increasing the length of the 4-alkoxy chain generally increases binding affinity. nih.gov |
| Bulky tert-butylphenols | Retinoid-X Receptor (RXR) | Act as RXR activators; bulky C4 substituent enhances binding. nih.gov |
| 4-tert-octylphenol & 4-nonylphenol | Estrogen Receptor α36 (ERα36) | Activate the receptor, triggering a non-genomic proliferative signaling pathway. nih.gov |
Environmental Fate and Ecotoxicological Studies of Phenolic Compounds
Biodegradation Pathways and Kinetics
Under aerobic conditions, the biodegradation of alkylphenols is generally more rapid. nih.gov The process often begins with the microbial oxidation of the alkyl chain, followed by the cleavage of the aromatic ring. A common pathway for phenol (B47542) degradation involves the formation of catechol, which is then further broken down through either ortho- or meta-cleavage pathways by microbial enzymes. nih.gov The ultimate biodegradation half-lives for alkylphenol ethoxylates and their metabolites in aerobic environments can range from approximately one to four weeks. nih.gov
Anaerobic biodegradation of alkylphenols is typically a slower process. While degradation can still occur, the absence of oxygen necessitates different microbial pathways. The persistence of these compounds is often greater in anaerobic environments like sediments.
The kinetics of biodegradation are influenced by several factors, including the concentration of the compound, the presence of other organic matter, temperature, pH, and the microbial population present. High concentrations of phenolic compounds can be inhibitory to microbial activity, slowing the degradation process. researchgate.net
Table 1: General Biodegradation Characteristics of Long-Chain Alkylphenols
| Condition | General Rate | Key Processes | Influencing Factors |
| Aerobic | Faster | Alkyl chain oxidation, aromatic ring cleavage | Oxygen availability, microbial population, temperature, pH |
| Anaerobic | Slower | Alternative microbial pathways | Redox potential, absence of oxygen |
Photooxidation and Chemical Degradation in Environmental Matrices
Photooxidation and other chemical degradation processes contribute to the transformation of phenolic compounds in the environment, particularly in sunlit surface waters. For alkylphenols, photolysis is a recognized degradation pathway. wur.nl Studies on 4-tert-octylphenol (B29142) have shown that photodegradation can occur, with a potential half-life of 7 to 14 hours in the surface layer of natural waters under continuous sunlight. oekotoxzentrum.chnih.gov This process is influenced by the presence of other substances in the water that can act as photosensitizers.
The primary mechanism of photooxidation involves the reaction of the phenolic compound with hydroxyl radicals, which are highly reactive species generated by photochemical processes in water. This can lead to the hydroxylation of the aromatic ring and subsequent degradation into smaller, more water-soluble compounds. nih.gov
Environmental Distribution and Transport Mechanisms
The environmental distribution of 4-(tetradecyloxy)phenol, like other long-chain alkylphenols, is governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow). wur.nl These characteristics indicate a strong tendency for the compound to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. service.gov.uk
Once released into the environment, this compound is expected to partition significantly into sediments and sludge in aquatic systems. nih.gov This partitioning behavior means that while concentrations in the water column may be low, sediments can act as a long-term reservoir for these compounds. nih.govservice.gov.uk The low volatility of LCAPs suggests that atmospheric transport is not a primary distribution pathway. wur.nl
Transport in the environment is therefore closely linked to the movement of particulate matter to which the compound is adsorbed. This can include the transport of suspended sediments in rivers and the redistribution of contaminated soils through erosion. The strong adsorption to soil particles also implies that leaching into groundwater is likely to be limited. researchgate.net
Table 2: Predicted Environmental Compartmentalization of this compound
| Environmental Compartment | Expected Concentration | Rationale |
| Water | Low | Low water solubility, high adsorption to solids |
| Sediment/Soil | High | High log Kow, strong adsorption to organic matter |
| Air | Very Low | Low vapor pressure |
| Biota | Moderate to High | Potential for bioaccumulation due to lipophilicity |
Ecotoxicological Assessment and Endocrine Disruption Potential
Long-chain alkylphenols are recognized as compounds of ecotoxicological concern, primarily due to their potential to act as endocrine-disrupting chemicals (EDCs). wikipedia.orgnih.gov These compounds can mimic natural hormones, particularly estrogen, and interfere with the endocrine systems of wildlife and humans. nih.govresearchgate.net
The toxicity of alkylphenols to aquatic organisms generally increases with the length of the alkyl chain. service.gov.uk This is attributed to their greater lipophilicity, which enhances their ability to bioaccumulate in the fatty tissues of organisms. While specific toxicity data for this compound is not available, studies on other LCAPs have demonstrated adverse effects on fish and other aquatic life. service.gov.uk For para-C12-alkylphenols, acute toxicity to aquatic organisms has been observed. service.gov.uk
The endocrine-disrupting activity of alkylphenols is a significant concern. They have been shown to have estrogenic effects, which can lead to reproductive and developmental problems in exposed organisms. wikipedia.org The European Union has restricted the use of some alkylphenols due to their toxicity, persistence, and potential for bioaccumulation. wikipedia.org
Impact of Industrial Effluents and Pollution Sources
Phenolic compounds are common constituents of industrial wastewater from a variety of sectors. researchgate.netteamonebiotech.com Major sources include petrochemical and chemical industries, textile manufacturing, pharmaceutical production, and agrochemical industries. teamonebiotech.comrasayanjournal.co.in In these effluents, phenols can be present as raw materials, byproducts of chemical reactions, or components of formulated products. ut.ac.ir
The concentration of phenols in industrial effluents can vary widely, from a few milligrams per liter to several grams per liter. researchgate.net The presence of these compounds in wastewater poses a significant challenge for treatment processes, as high concentrations can be toxic to the microorganisms used in biological treatment systems. researchgate.netnih.gov
While specific information on the presence of this compound in industrial effluents is not available, its likely origin would be from industries that utilize long-chain alkylphenols as intermediates or additives in the production of resins, surfactants, and other chemical products. service.gov.ukwikipedia.org The discharge of untreated or inadequately treated effluents from these industries represents a primary pathway for the entry of such compounds into the environment. rasayanjournal.co.in
Table 3: Potential Industrial Sources of Long-Chain Alkylphenols
| Industry | Potential Application/Source |
| Chemical Manufacturing | Production of phenolic resins, surfactants, and additives |
| Plastics and Polymers | Use as antioxidants and plasticizers |
| Petrochemicals | Byproducts of refining processes |
| Textiles | Use in dyeing and printing processes |
| Agrochemicals | Component of some pesticide formulations |
Structure Activity/property Relationship Sar/spr Studies
Influence of Substituents on Electronic and Thermal Properties
The electronic and thermal characteristics of phenolic compounds are profoundly influenced by the nature and position of substituents on the aromatic ring. In 4-(tetradecyloxy)phenol, the two primary functional groups, the hydroxyl (-OH) group and the para-substituted tetradecyloxy (-OC₁₄H₂₉) group, dictate its fundamental properties.
This electronic modification has several consequences:
Reactivity: The increased electron density on the phenyl ring makes it more susceptible to electrophilic substitution.
Acidity: The electron-donating nature of the tetradecyloxy group slightly decreases the acidity of the phenolic proton by destabilizing the resulting phenoxide ion.
Electronic Transitions: Substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups like alkoxy groups tend to raise the HOMO energy level, which can decrease the HOMO-LUMO energy gap. tandfonline.combohrium.com A smaller energy gap often corresponds to a red shift (a shift to longer wavelengths) in the compound's UV-Vis absorption spectrum. doaj.org
The introduction of other substituents onto the this compound backbone would further modulate these properties. For instance, adding a strong electron-withdrawing group like a nitro (-NO₂) group would significantly lower the HOMO-LUMO energy gap and increase the molecule's dipole moment, leading to stronger intermolecular interactions. tandfonline.combohrium.com These interactions, in turn, influence thermal properties such as melting points and boiling points. Studies on related substituted phenols have shown that strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, lead to higher thermal stability and transition temperatures. tandfonline.com
The table below summarizes the general effects of different classes of substituents on the key electronic and thermal properties of a phenolic compound.
| Substituent Type | Example | Effect on Ring Electron Density | Effect on HOMO-LUMO Gap | Effect on Thermal Stability |
| Electron-Donating (Strong) | -O⁻, -NH₂ | Increases | Decreases | Varies |
| Electron-Donating (Moderate) | -OR (e.g., -OC₁₄H₂₉), -OH | Increases | Decreases | Varies |
| Electron-Withdrawing (Moderate) | -Cl, -Br | Decreases | Increases | Increases |
| Electron-Withdrawing (Strong) | -NO₂, -CN | Decreases | Decreases Significantly | Increases Significantly |
Correlation of Molecular Structure with Mesomorphic Characteristics
The molecular architecture of this compound, featuring a rigid aromatic core (the phenol (B47542) ring) and a long, flexible aliphatic tail (the tetradecyl chain), is characteristic of a calamitic, or rod-shaped, molecule capable of forming liquid crystal phases (mesophases). The correlation between its structure and mesomorphic behavior is governed by a delicate balance of molecular shape, intermolecular forces, and thermal energy.
The key structural features contributing to its mesomorphism are:
Anisotropic Shape: The elongated, rod-like geometry is essential for the formation of directionally ordered phases that characterize liquid crystals.
Polar/Nonpolar Segregation: The molecule is amphiphilic, with a polar phenolic "head" and a long, nonpolar alkyl "tail." In the condensed state, these distinct parts tend to segregate, leading to layered structures. This segregation is a primary driving force for the formation of smectic phases, where molecules are arranged in layers.
Intermolecular Interactions: Hydrogen bonding between the phenolic hydroxyl groups provides strong lateral cohesion, promoting order and stabilizing the mesophase. Van der Waals forces between the long tetradecyl chains are also crucial for maintaining the ordered arrangement.
The length of the alkyl chain is a critical determinant of mesomorphic behavior. Longer chains, like the C₁₄ tetradecyl group, enhance the molecule's aspect ratio and increase the strength of van der Waals interactions, which typically promotes the formation of more ordered smectic phases over nematic phases. tandfonline.combohrium.com Studies on homologous series of similar liquid crystalline compounds show that as the alkyl chain length increases, smectic phase stability is generally enhanced, and smectic-nematic or smectic-isotropic transition temperatures tend to rise. The presence of terminal atoms or groups on the alkyl chain, such as a bromine atom, can further alter and influence the mesomorphic properties by affecting the molecule's polarity and packing efficiency. researchgate.net
| Structural Feature | Influence on Mesomorphic Characteristics |
| Rigid Phenolic Core | Provides the basic rod-like shape necessary for liquid crystal formation. |
| Flexible Tetradecyl Tail | Enhances molecular anisotropy; promotes micro-segregation leading to layered (smectic) phases. |
| Terminal -OH Group | Promotes strong intermolecular hydrogen bonding, increasing phase stability and transition temperatures. |
| Para-substitution Pattern | Maximizes the linearity and aspect ratio of the molecule, which is favorable for mesophase formation. |
Structural Determinants of Biological Activity (e.g., Antioxidant, Antimicrobial)
The biological activities of this compound are intrinsically linked to its specific chemical structure, primarily the phenolic hydroxyl group and the long lipophilic alkyl chain.
Antioxidant Activity: The antioxidant capacity of phenolic compounds stems from the ability of the hydroxyl (-OH) group to donate a hydrogen atom to neutralize free radicals, a process known as hydrogen atom transfer (HAT). nih.govmdpi.com The key structural determinants for this activity are:
The Phenolic Hydroxyl Group: This is the active moiety. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalizing over the aromatic ring, which makes the initial hydrogen donation energetically favorable. nih.gov
The Tetradecyloxy Substituent: As an electron-donating group, the para-alkoxy group increases the electron density on the phenyl ring. This electronic effect can lower the O-H Bond Dissociation Enthalpy (BDE), making the hydrogen atom easier to abstract and thus enhancing the radical scavenging activity. nih.gov
Antimicrobial Activity: The antimicrobial properties of phenolic compounds are also highly dependent on their structure. For this compound, the primary determinants are:
Lipophilicity: The tetradecyl chain is the most critical feature for antimicrobial action. High lipophilicity enables the molecule to easily intercalate into the phospholipid bilayer of bacterial cell membranes.
Membrane Disruption: Once embedded in the membrane, the molecule can disrupt its structure and integrity. This disruption can lead to increased membrane permeability, leakage of essential intracellular components (ions, metabolites, proteins), and ultimately, cell death. Studies on other phenolic acids have shown a correlation between lipophilicity (logP) and antibacterial activity, with more lipophilic compounds often exhibiting inhibitory effects at lower concentrations. plos.org
The Phenolic Group: The hydroxyl group can also contribute to antimicrobial action by denaturing essential cellular proteins and enzymes once the molecule has breached the cell membrane.
| Structural Feature | Role in Antioxidant Activity | Role in Antimicrobial Activity |
| Phenolic -OH Group | Acts as a hydrogen donor to neutralize free radicals; resulting radical is resonance-stabilized. | Can denature microbial proteins and enzymes. |
| Tetradecyloxy Group (para) | Electron-donating nature enhances H-donation by lowering the O-H BDE. | Contributes to overall lipophilicity. |
| Long C₁₄H₂₉ Alkyl Chain | Confers high lipophilicity, enabling action within lipid membranes to prevent peroxidation. | Primary determinant of lipophilicity, enabling insertion into and disruption of microbial cell membranes. |
Isomer Specificity in Biological and Environmental Processes
While the name "this compound" implies a linear, straight-chain tetradecyl group, numerous structural isomers of this alkyl chain exist (e.g., methyltridecyl, ethyl-dodecyl, etc.). These branched-chain isomers would possess the same chemical formula but different spatial arrangements. This isomerism can lead to significant differences in the compound's behavior in biological and environmental systems.
Research on structurally similar alkylphenols, such as nonylphenols, has demonstrated that the geometry of the alkyl chain is a critical factor in determining biodegradability and biological activity. nih.gov Extrapolating from these findings, a similar isomer specificity can be expected for this compound.
Environmental Persistence: The rate of biodegradation of alkylphenols in soil and water is highly dependent on the structure of the alkyl chain.
Linear Isomers: The linear n-tetradecyl chain is more susceptible to enzymatic attack (e.g., by beta-oxidation) by microorganisms. Consequently, linear isomers are generally expected to degrade more rapidly in the environment. nih.gov
Branched Isomers: Branching along the alkyl chain, particularly at the carbon atom adjacent to the ether oxygen, can create steric hindrance. This hindrance can block or slow down the microbial enzymes responsible for degradation, leading to significantly longer environmental half-lives and greater persistence. nih.gov Studies on nonylphenol isomers showed that degradation half-lives varied from 1.4 days for the linear isomer to over 10 days for a highly branched isomer. nih.gov
Biological Activity: The shape of a molecule is crucial for its interaction with biological receptors and enzyme active sites.
Receptor Binding: Branched isomers may bind differently—or with different affinities—to biological receptors compared to the linear isomer. This is particularly relevant for endocrine-disrupting activity, where the molecule's shape determines how well it can mimic natural hormones and fit into a hormone receptor's binding pocket.
Metabolism: The rate and pathway of metabolism in organisms can also be isomer-specific. The same steric hindrance that slows environmental degradation can also impede the action of metabolic enzymes (e.g., cytochrome P450s), potentially leading to different metabolic products and rates of clearance from an organism.
This isomer-specific behavior underscores the importance of understanding the precise isomeric composition of alkyl-substituted phenols for accurate environmental risk assessment. nih.gov
| Isomer Type | Expected Environmental Biodegradation Rate | Rationale | Potential Biological Implication |
| Linear (n-tetradecyl) | Faster | More accessible to microbial enzymatic degradation (e.g., beta-oxidation). | May be metabolized and cleared more rapidly from organisms. |
| Branched | Slower | Steric hindrance from branching impedes enzymatic attack, leading to higher persistence. | Different shape may alter binding affinity to biological receptors; slower metabolism could lead to bioaccumulation. |
Future Directions and Emerging Research Avenues for 4 Tetradecyloxy Phenol
Advanced Synthetic Methodologies
The efficient and selective synthesis of 4-(tetradecyloxy)phenol is paramount for enabling its further study and potential application. Future research is likely to focus on optimizing existing methods and developing novel, greener synthetic routes.
The Williamson ether synthesis is a foundational method for preparing ethers and is highly applicable for the synthesis of this compound. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. rsc.orgyoutube.comorganic-chemistry.org For the synthesis of this compound, hydroquinone (B1673460) would be the starting phenol. A key challenge in this synthesis is achieving mono-alkylation to favor the desired product over the di-alkylated ether. Advanced methodologies may explore the use of protecting groups for one of the hydroxyl groups of hydroquinone to ensure selectivity. Furthermore, optimization of reaction conditions, such as the choice of base and solvent, is crucial. While strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, phenols are more acidic, and thus weaker bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be employed, offering a milder reaction environment. youtube.comorganic-synthesis.com Phase-transfer catalysts can also be utilized to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. organic-synthesis.com
Another promising avenue is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers from aryl halides and alcohols. wikipedia.orgmdpi.com This method could be particularly useful for coupling hydroquinone with a 1-halotetradecane. Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder and more efficient catalytic systems. These improved methods often utilize copper(I) salts with various ligands, such as N,N-dimethylglycine, which allow the reaction to proceed at lower temperatures and with greater functional group tolerance. nih.govnih.govorganic-chemistry.org Future research could focus on developing even more active and sustainable copper catalysts, potentially using nanoparticle or supported catalysts to improve recyclability and reduce metal contamination in the final product. mdpi.com
| Methodology | Key Reactants | Typical Conditions | Potential Advantages | Areas for Future Research |
|---|---|---|---|---|
| Williamson Ether Synthesis | Hydroquinone, 1-Halotetradecane | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetonitrile (B52724), THF) | Well-established, versatile | Optimization of selectivity for mono-alkylation, use of greener solvents and catalysts |
| Ullmann Condensation | Hydroquinone, 1-Halotetradecane | Copper catalyst (e.g., CuI), Ligand (e.g., N,N-dimethylglycine), Base, High temperature | Good for sterically hindered substrates | Development of more active and recyclable copper catalysts, milder reaction conditions |
Novel Applications in Functional Materials
The unique combination of a polar phenolic head and a long, nonpolar alkyl tail in this compound makes it an intriguing candidate for the development of novel functional materials.
One of the most promising areas of application is in the field of liquid crystals (LCs). nbinno.commdpi.com The molecular structure of this compound is amphiphilic, which is a characteristic of many molecules that exhibit liquid crystalline phases. The long tetradecyl chain can promote the formation of ordered, yet fluid, mesophases. Research on other long-chain 4-alkoxyphenols has demonstrated their utility as precursors for liquid crystal molecules. mdpi.com The orientation and self-assembly of these molecules can be influenced by the length of the alkyl chain, which in turn affects the optical and electrical properties of the material. mdpi.commdpi.com Future studies could involve the synthesis of derivatives of this compound, where the phenolic hydroxyl group is esterified with various aromatic acids to create calamitic (rod-shaped) liquid crystals. nih.gov The investigation of how the tetradecyl chain influences the phase behavior, such as the nematic to smectic transition temperatures, would be a key area of research for their potential use in liquid crystal displays (LCDs) and other electro-optical devices. researchgate.netresearchgate.net
Another potential application lies in the use of this compound as a polymer additive, specifically as an antioxidant or stabilizer. Phenolic compounds are well-known for their ability to scavenge free radicals, which are responsible for the degradation of polymers. The long tetradecyl chain could enhance the compatibility of the molecule with nonpolar polymers like polyolefins, ensuring its retention within the polymer matrix and preventing leaching. The phenolic hydroxyl group would act as the active site for trapping radicals, thus protecting the polymer from oxidative degradation. Research in this area would involve blending this compound with various polymers and evaluating its effectiveness in preventing thermal and photo-oxidative degradation through techniques like thermogravimetric analysis (TGA) and mechanical property testing.
| Application Area | Key Property | Mechanism of Action | Future Research Focus |
|---|---|---|---|
| Liquid Crystals | Anisotropic molecular shape, amphiphilicity | Self-assembly into ordered mesophases | Synthesis of derivatives, characterization of phase behavior, and electro-optical properties |
| Polymer Antioxidant | Phenolic hydroxyl group, long alkyl chain | Free radical scavenging by the phenolic group; enhanced polymer compatibility due to the alkyl chain | Evaluation of antioxidant efficacy in various polymers, studies on leaching and long-term stability |
In-depth Biological Pathway Elucidation
Understanding the interaction of this compound with biological systems is crucial for any potential application and for assessing its environmental and health implications. Research into its metabolic fate and biological activity is a key future direction.
The metabolism of xenobiotics containing alkyl ether linkages is often initiated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netbohrium.com For this compound, two primary metabolic pathways can be hypothesized based on studies of similar compounds. The first is O-dealkylation, where the ether bond is cleaved to yield hydroquinone and tetradecanal. The resulting aldehyde would likely be further oxidized to tetradecanoic acid. The second potential pathway is aromatic hydroxylation, where another hydroxyl group is added to the benzene (B151609) ring, forming a substituted catechol or resorcinol (B1680541) derivative. In-vitro studies using liver microsomes or recombinant CYP enzymes could be employed to identify the specific isozymes involved in these transformations and to determine the relative importance of each pathway.
Furthermore, the enzymatic degradation of this compound by microorganisms is a critical area of investigation, particularly for understanding its environmental persistence. Studies on other alkylphenols have shown that they can be degraded by various bacteria and fungi. iwaponline.comiwaponline.com For instance, some bacteria can hydroxylate the aromatic ring, leading to ring cleavage. Other microorganisms might be capable of cleaving the ether bond. nih.govresearchgate.net Future research could involve isolating and characterizing microorganisms from contaminated environments that are capable of using this compound as a carbon source. Identifying the specific enzymes and metabolic pathways involved in this degradation would be essential for developing bioremediation strategies.
| Pathway | Key Enzymes/Organisms | Primary Metabolites | Research Approach |
|---|---|---|---|
| Mammalian Metabolism (O-dealkylation) | Cytochrome P450 enzymes | Hydroquinone, Tetradecanal | In-vitro studies with liver microsomes |
| Mammalian Metabolism (Aromatic Hydroxylation) | Cytochrome P450 enzymes | Substituted catechols/resorcinols | Metabolite identification using mass spectrometry |
| Microbial Degradation | Bacteria, Fungi | Ring-cleavage products, Hydroquinone | Isolation of degrading microorganisms, enzymatic assays |
Comprehensive Environmental Risk Assessment
The widespread use of any chemical necessitates a thorough evaluation of its potential environmental risks. For this compound, this involves assessing its persistence, bioaccumulation, and toxicity.
The environmental persistence of this compound will be largely determined by its susceptibility to biodegradation. As a long-chain alkylphenol derivative, it is expected to be more persistent than its shorter-chain counterparts. service.gov.uknih.gov The long tetradecyl chain increases its hydrophobicity, which may lead to its partitioning into sediments and organic matter in aquatic environments. nih.gov Studies on the biodegradation rates of this compound in various environmental matrices (water, soil, sediment) under both aerobic and anaerobic conditions are needed to accurately predict its environmental half-life.
The potential for bioaccumulation is another significant concern. The high lipophilicity suggested by the long alkyl chain indicates that this compound could accumulate in the fatty tissues of organisms. nih.govepa.gov The octanol-water partition coefficient (Kow) is a key parameter used to predict bioaccumulation potential. Experimental determination of the Kow for this compound, along with bioaccumulation studies in aquatic organisms like fish and invertebrates, would be necessary to quantify this risk.
The aquatic toxicity of this compound also requires investigation. Alkylphenols are known to be toxic to aquatic life, and their toxicity often varies with the length of the alkyl chain. researchgate.netwur.nlnih.govresearchgate.net Acute and chronic toxicity tests on representative aquatic organisms (e.g., algae, daphnids, and fish) would be needed to establish the predicted no-effect concentration (PNEC) for this compound. These studies would be essential for setting environmental quality standards to protect aquatic ecosystems. service.gov.uk
| Risk Factor | Key Parameter | Experimental Approach | Expected Trend Based on Structure |
|---|---|---|---|
| Persistence | Biodegradation rate (Half-life) | Standardized biodegradation tests (e.g., OECD guidelines) | Potentially high persistence due to long alkyl chain |
| Bioaccumulation | Octanol-water partition coefficient (Kow), Bioconcentration factor (BCF) | Shake-flask or HPLC method for Kow, fish bioconcentration studies for BCF | High potential for bioaccumulation |
| Toxicity | EC₅₀/LC₅₀ values, Predicted No-Effect Concentration (PNEC) | Acute and chronic toxicity tests with aquatic organisms | Likely to be toxic to aquatic life |
Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research on this compound. escholarship.orgescholarship.org In-silico methods can be used to predict properties, guide experimental design, and provide deeper insights into molecular-level phenomena.
Computational chemistry, particularly Density Functional Theory (DFT), can be employed to investigate the fundamental properties of this compound. nih.gov For instance, DFT calculations can be used to determine bond dissociation enthalpies, which are crucial for predicting the antioxidant activity of the phenolic hydroxyl group. These calculations can also provide insights into the electronic structure and reactivity of the molecule, helping to rationalize its behavior in various chemical and biological processes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the biological and physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net By building QSAR models using data from a series of related alkoxyphenols, it would be possible to predict the toxicity of this compound without extensive animal testing. koreascience.krnih.govmdpi.com Similarly, QSPR models could be developed to predict key physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient, which are essential for environmental risk assessment.
The integration of these computational predictions with targeted experimental work will be key to efficiently advancing our understanding of this compound. For example, computational predictions of metabolic pathways can guide the design of in-vitro metabolism studies, while QSAR predictions of toxicity can help to prioritize and refine ecotoxicological testing. This integrated approach will not only save time and resources but also align with the principles of modern, predictive chemical science.
| Research Area | Computational Method | Predicted Property | Complementary Experimental Technique |
|---|---|---|---|
| Antioxidant Activity | Density Functional Theory (DFT) | Bond Dissociation Enthalpy | DPPH or ABTS radical scavenging assays |
| Toxicity | Quantitative Structure-Activity Relationship (QSAR) | Aquatic toxicity (LC₅₀) | Toxicity tests with fish, daphnia, or algae |
| Environmental Fate | Quantitative Structure-Property Relationship (QSPR) | Octanol-water partition coefficient (Kow), Solubility | Experimental determination of physicochemical properties |
| Metabolism | Molecular Docking | Binding affinity to CYP enzymes | In-vitro metabolism studies with liver microsomes |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(Tetradecyloxy)phenol, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₂₀H₃₄O₂, a molecular weight of 306.48 g/mol, and a relative density of 0.938 g/cm³. Its melting and boiling points are not explicitly reported, but analogous phenolic compounds (e.g., 4-(2,6-dimethylphenyl)phenol) exhibit melting points between 45–48°C and boiling points around 203°C . Key characterization methods include:
- Spectroscopy : NMR and FTIR for structural confirmation.
- Chromatography : HPLC or GC-MS for purity analysis.
- Thermal analysis : Differential scanning calorimetry (DSC) for phase transitions.
Q. What synthetic routes are available for this compound, and what are the critical reaction parameters?
- Answer : The compound is synthesized via nucleophilic substitution or etherification reactions. A typical method involves reacting phenol derivatives with tetradecyl bromide under alkaline conditions (e.g., K₂CO₃ or NaOH) to facilitate the formation of the ether linkage. Reaction optimization focuses on:
- Catalyst selection : Base catalysts to deprotonate phenol and enhance nucleophilicity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Moderate heating (60–80°C) to balance reaction rate and side reactions .
Q. How should researchers handle this compound safely in laboratory settings?
- Answer : Safety protocols include:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of aerosols.
- Waste disposal : Segregate phenolic waste and neutralize with alkaline solutions before disposal, adhering to EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies in toxicity studies may arise from variations in purity, assay conditions, or model systems. A robust approach includes:
- Standardized testing : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ determination in rodents).
- Mechanistic studies : Evaluate endocrine-disrupting potential using in vitro receptor-binding assays (e.g., estrogen receptor transactivation assays) .
- Meta-analysis : Cross-validate data from EPA’s Endocrine Disruptor Screening Program and peer-reviewed studies .
Q. What strategies optimize the catalytic efficiency of this compound in Friedel-Crafts alkylation reactions?
- Answer : The phenolic hydroxyl group can act as a directing group. Optimization strategies include:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution rates .
- Catalyst design : Use Lewis acids (e.g., AlCl₃) to stabilize transition states.
- Solvent effects : Low-polarity solvents (e.g., dichloromethane) improve regioselectivity .
Q. How does the alkyl chain length (tetradecyloxy) influence the compound’s self-assembly or surfactant properties?
- Answer : The C14 chain enhances hydrophobicity, enabling applications in micelle formation or lipid bilayer studies. Key methods to study self-assembly:
- Dynamic light scattering (DLS) : Measure critical micelle concentration (CMC).
- Transmission electron microscopy (TEM) : Visualize nanostructures.
- Surface tension analysis : Use pendant drop tensiometry to quantify surfactant efficacy .
Q. What analytical challenges arise in quantifying this compound in environmental samples, and how are they addressed?
- Answer : Challenges include low environmental concentrations and matrix interference. Solutions involve:
- Sample pre-concentration : Solid-phase extraction (SPE) with C18 cartridges.
- Detection methods : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity .
- Matrix-matched calibration : Use internal standards (e.g., deuterated analogs) to correct recovery rates .
Methodological Considerations
Q. How to design a stability study for this compound under varying storage conditions?
- Answer :
- Parameters tested : Temperature (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure.
- Analytical endpoints : Purity (HPLC), degradation products (LC-MS), and color changes.
- Recommendations : Store in amber vials at –20°C under inert gas (N₂) for long-term stability .
Q. What computational tools predict the environmental fate of this compound?
- Answer : Use QSAR models (e.g., EPI Suite) to estimate:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
